molecular formula C21H24ClN3O4 B2475933 Isobutyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-63-2

Isobutyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2475933
CAS RN: 868144-63-2
M. Wt: 417.89
InChI Key: NWKCGYIRCFQDGN-UHFFFAOYSA-N
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Description

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . They are an integral part of DNA and RNA and impart diverse pharmacological properties . Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidines and their derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .


Physical And Chemical Properties Analysis

Heterocyclic compounds account for the most prominent and diverse class of organic compounds . A significant number of heterocyclic compounds have been synthesized up to this point . Heterocyclic compounds are rapidly increasing in number due to extensive synthetic research and also their synthetic utility . Such compounds have a wide range of uses in the field of medicinal chemistry .

Scientific Research Applications

Enzyme Inhibition Studies Research has focused on the synthesis and evaluation of pyrimidine derivatives for their potential as enzyme inhibitors. For example, the study of irreversible enzyme inhibitors has led to the development of pyrimidine compounds designed to target dihydrofolic reductase, an enzyme crucial for DNA synthesis. These studies aim to identify compounds that can strongly bind to the enzyme, potentially leading to the development of novel therapeutic agents (B. R. Baker, G. Lourens, J. Jordaan, 1967).

Antibacterial and Antiviral Agents The synthesis of 2,4-diamino-5-benzylpyrimidines and their analogs has been explored for their potential as antibacterial agents. New routes to these compounds have been developed, including modifications to produce trimethoprim derivatives, highlighting the potential for novel antimicrobial therapies (A. Stuart, T. Paterson, B. Roth, E. Aig, 1983).

Synthesis of Novel Compounds with Biological Activities Research into the synthesis of novel pyrimidine derivatives, such as thieno[3,2-a]pyrimidines, has been conducted to evaluate their potential biological activities, including antimicrobial effects. These studies involve developing synthetic methodologies and structure-activity relationships to identify compounds with desirable biological properties (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).

Future Directions

Understanding melanin production and regulation mechanisms is crucial for developing effective treatments and interventions to manage hyperpigmentation disorders . Melanin production is a complex process involving several enzymes and chemical reactions, and amongst tyrosinase plays a key role in melanin production .

properties

IUPAC Name

2-methylpropyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-7-6-8-14(22)9-13/h6-9,11,16,23H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKCGYIRCFQDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)Cl)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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